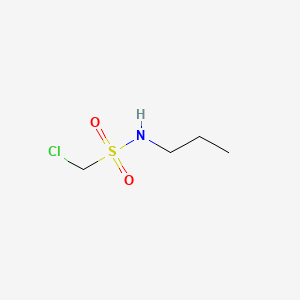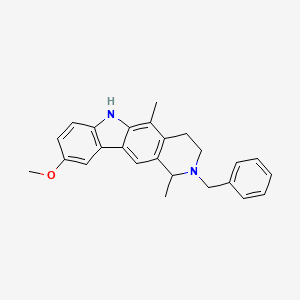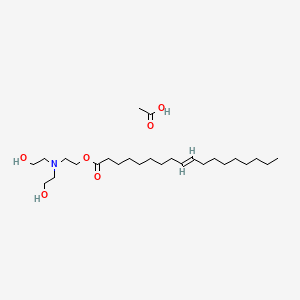![molecular formula C11H18O2 B12686628 Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 80916-48-9](/img/structure/B12686628.png)
Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a type of phosphate ester commonly used as a surfactant. It is formed by the reaction of an alkylamine with a phosphate ester. Due to its excellent surface activity and solubilizing properties, it is widely used in various industrial and household products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves the reaction of an alkylamine with a phosphate ester. The reaction typically occurs under controlled temperature and reaction conditions to ensure high purity of the product . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{PO(OH)}_3 \rightarrow \text{R-NH-PO(OH)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production process involves the careful control of reaction temperature and time. The reaction is usually carried out in a reactor where the alkylamine and phosphate ester are mixed and heated to the desired temperature. The reaction mixture is then allowed to cool, and the product is purified to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: The compound can undergo substitution reactions where the alkyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and phosphates.
Substitution: Formation of substituted alkyl phosphates.
Applications De Recherche Scientifique
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates have a wide range of applications in scientific research, including:
Chemistry: Used as surfactants in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to their surfactant properties.
Medicine: Investigated for potential use in drug delivery systems and as emulsifiers in pharmaceutical formulations.
Industry: Widely used in the production of detergents, emulsifiers, lubricants, and fire-fighting agents.
Mécanisme D'action
The mechanism of action of Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates involves their ability to reduce surface tension and enhance solubility. The compound interacts with the molecular targets by forming micelles, which encapsulate hydrophobic molecules and increase their solubility in aqueous solutions. This property is particularly useful in various industrial and biological applications .
Comparaison Avec Des Composés Similaires
- Amines, C12-15-branched alkyl, monohexyl and dihexyl phosphates
- Amines, C10-13-branched alkyl, monohexyl and dihexyl phosphates
Comparison: Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates are unique due to their specific alkyl chain length, which provides optimal surface activity and solubilizing properties. Compared to similar compounds with different alkyl chain lengths, this compound offers a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant .
Propriétés
Numéro CAS |
80916-48-9 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-3-13-10(12)9-6-8-4-5-11(9,2)7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BQWABSSMSUOVEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2CCC1(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


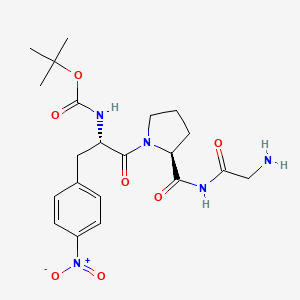
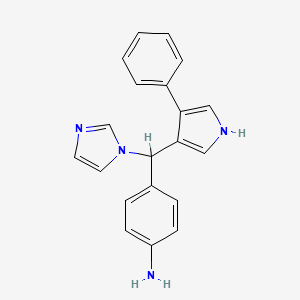
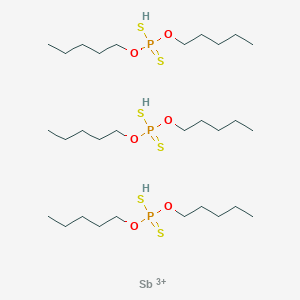

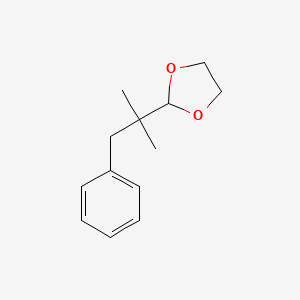

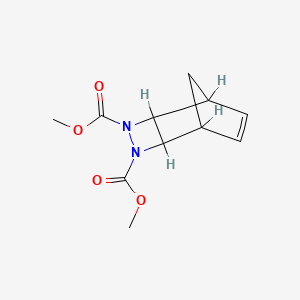
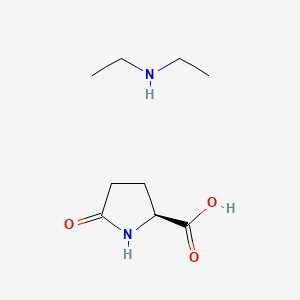
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
